

physicochemical properties of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

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Compound of Interest

Compound Name: 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

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An In-depth Technical Guide to the Physicochemical Properties of **5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound featuring a 1,3,4-thiadiazole ring substituted with an amino group and a 3-nitrophenyl group.[1][2] The 1,3,4-thiadiazole scaffold is a key pharmacophore found in a variety of medicinally important compounds, known to exhibit a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The presence of the nitrophenyl moiety can further enhance these biological effects, particularly its antimicrobial potential.[1][5] This document provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and potential biological relevance of this compound, serving as a technical resource for research and development.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, from drug delivery to material science. The properties of **5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine** have been determined through computational models and are summarized below.

Quantitative Data Summary

The following table presents the key computed physicochemical parameters for **5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine**.

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₄ O ₂ S	[2] [6] [7] [8]
Molecular Weight	222.22 g/mol	[2]
Exact Mass	222.02114662 Da	[6]
Density	1.535 g/cm ³	[2]
Boiling Point (Predicted)	445°C at 760 mmHg	[2]
Flash Point (Predicted)	222.9°C	[2]
Refractive Index (Predicted)	1.703	[2]
XLogP3 (Lipophilicity)	1.5	[6]
Topological Polar Surface Area	126 Å ²	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	5	[6]
Rotatable Bond Count	2	[6]

Note: The melting point for the isomeric compound, 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole, has been experimentally determined to be in the range of 257-261 °C.[\[9\]](#)[\[10\]](#)

Experimental Protocols

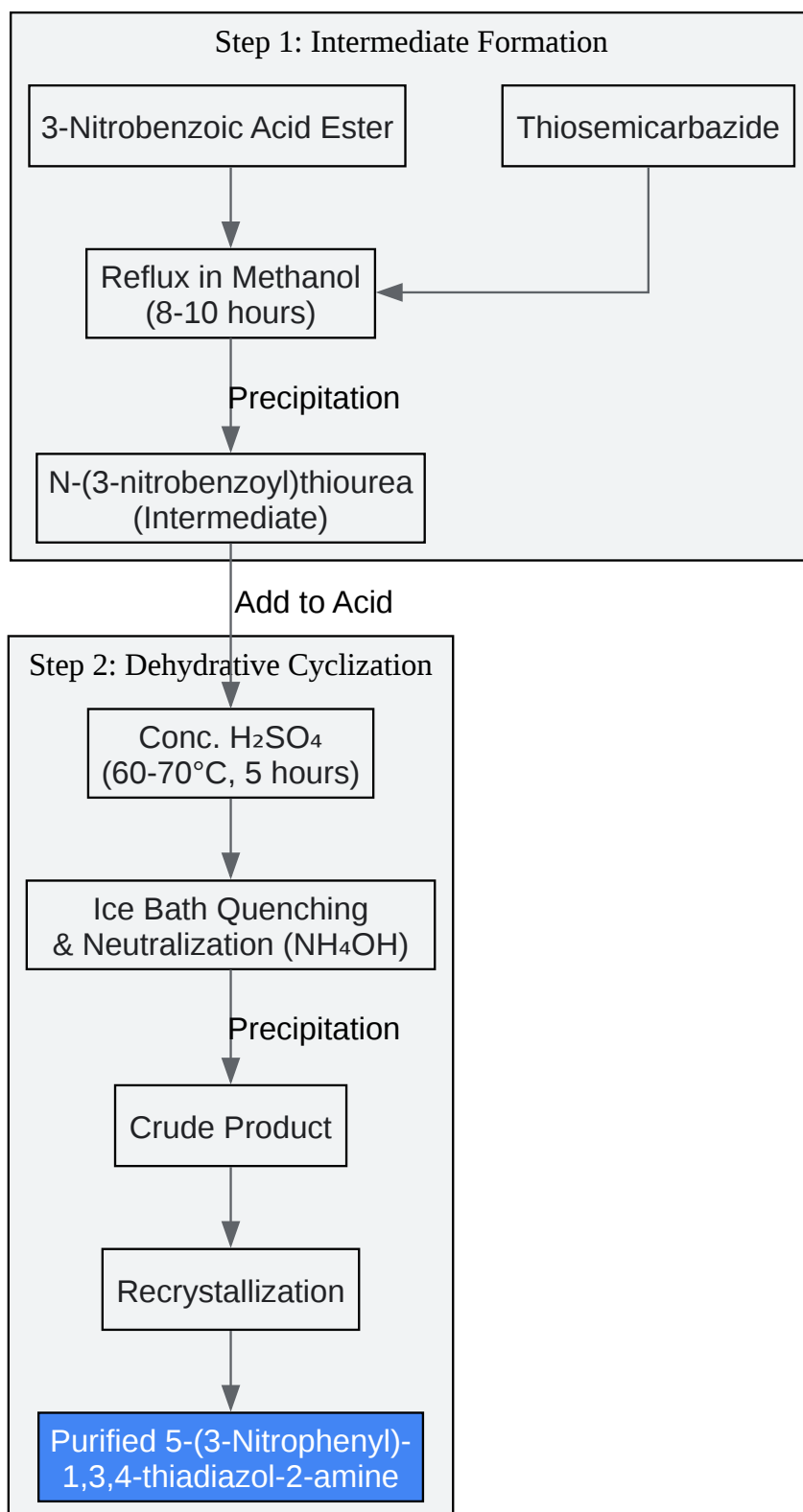
Synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

The synthesis of the title compound is typically achieved through the cyclization of a 3-nitrobenzoyl thiosemicarbazide intermediate. A general, well-established method involves acid-catalyzed dehydrative cyclization.[\[11\]](#)

Protocol: Acid-Catalyzed Dehydrative Cyclization[11]

- Formation of N-(3-nitrobenzoyl)thiourea:
 - Dissolve thiosemicarbazide (0.015 mol) and a 3-nitrobenzoic acid ester (e.g., methyl 3-nitrobenzoate) (0.01 mol) in 50 mL of methanol by heating.
 - Reflux the reaction mixture for 8-10 hours.
 - After reflux, add an ice-water mixture to the resulting solution to precipitate the intermediate.
 - Filter the solid, dry it, and recrystallize from rectified spirit.
- Dehydrocyclization to form **5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine**:
 - Add the synthesized 3-nitrobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of cold, concentrated sulfuric acid while stirring.
 - Heat the mixture to 60-70°C for approximately 5 hours.
 - Allow the reaction mixture to cool to room temperature overnight.
 - Carefully pour the solution over crushed ice.
 - Precipitate the crude product by adding ammonium hydroxide (NH₄OH) solution until the solution is basic.
 - Filter the resulting precipitate and wash thoroughly with distilled water to remove any residual sulfates.
 - Dry the final product and recrystallize from a suitable solvent such as chloroform or an ethanol/water mixture to obtain the purified compound.[11]

Alternative Synthesis Method: A more modern, one-pot approach utilizes polyphosphate ester (PPE) as a mild and efficient cyclizing and dehydrating agent, avoiding the use of harsh and corrosive acids like POCl₃ or concentrated H₂SO₄. [12]



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Caption: General workflow for the synthesis of **5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine**.

Characterization Methods

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

- Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. Key peaks would include N-H stretching for the amine group ($\sim 3300\text{-}3400\text{ cm}^{-1}$), C=N stretching from the thiadiazole ring ($\sim 1630\text{ cm}^{-1}$), and strong absorptions for the nitro group (NO_2) (~ 1530 and 1350 cm^{-1}).[\[11\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Provides detailed information about the molecular structure by showing the chemical environment of hydrogen and carbon atoms. The aromatic protons of the nitrophenyl ring and the amine protons would show characteristic chemical shifts.[\[11\]](#)
- Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula.[\[12\]](#)
- Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.[\[11\]](#)

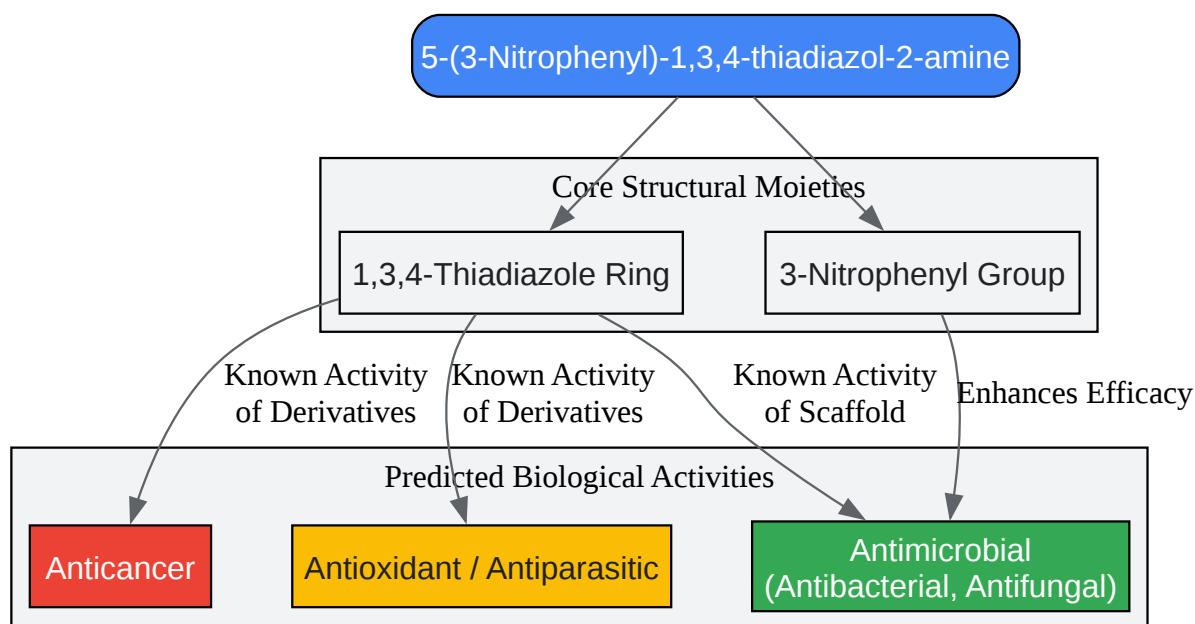
Biological Activity and Potential Applications

While specific studies on the signaling pathways of **5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine** are not extensively documented, the structural motifs present in the molecule suggest a high potential for significant biological activity. Derivatives of 1,3,4-thiadiazole are known to possess broad-spectrum pharmacological properties.[\[4\]](#)

- Antimicrobial Activity: The thiadiazole ring is a core component of various antibacterial and antifungal agents.[\[1\]\[5\]](#) The inclusion of a nitro group, particularly on an aromatic ring, is a well-known strategy for enhancing antimicrobial efficacy.[\[1\]\[5\]](#) Therefore, this compound is a strong candidate for investigation as a novel antimicrobial agent.
- Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[\[4\]](#)

- Other Potential Activities: The scaffold has also been associated with antioxidant and antiparasitic properties.[1]

The diverse potential of this molecular structure makes it a valuable lead compound in medicinal chemistry and drug discovery programs.[1]



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Caption: Logical relationships of the compound's structural features to its potential bioactivities.

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